3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

procurement quality control analytical chemistry

This ortho-hydroxyphenyl pyrazole-5-carboxylic acid enables intramolecular H-bonding that stabilizes distinct tautomeric states, a feature absent in meta/para analogs. This influences coordination geometry essential for tetranuclear grid complexes with transition metals. Procure ≥98% purity for reproducible SAR studies and amide/ester derivatization without pre-purification. Avoid regioisomeric variability by sourcing this specific CAS.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 46393-99-1
Cat. No. B1418153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS46393-99-1
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O
InChIInChI=1S/C10H8N2O3/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7/h1-5,13H,(H,11,12)(H,14,15)
InChIKeyVTXQMHBETSEFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid (CAS 46393-99-1): Structural and Physicochemical Baseline for Procurement


3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 46393-99-1) is a heterocyclic building block comprising a pyrazole-5-carboxylic acid core with an ortho-hydroxyphenyl substituent at the 3-position. Its molecular formula is C₁₀H₈N₂O₃ with a molecular weight of 204.18 g/mol [1]. Computed descriptors include XLogP3-AA = 1.4, three hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available as a hydrate or free acid with purities ranging from 95% to ≥98% . The ortho-hydroxy substitution confers unique intramolecular hydrogen bonding capabilities that differentiate this scaffold from its meta- and para-substituted regioisomers [2].

Why 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid (CAS 46393-99-1) Cannot Be Substituted with Meta- or Para-Hydroxyphenyl Analogs


Regioisomeric substitution of the hydroxyphenyl group on the pyrazole-5-carboxylic acid scaffold is not functionally interchangeable. The ortho-hydroxyphenyl moiety in CAS 46393-99-1 enables intramolecular OH···N hydrogen bonding that stabilizes distinct annular tautomeric states, a feature absent in meta- and para-substituted analogs [1]. This tautomeric equilibrium directly influences the compound's coordination chemistry, hydrogen-bonding donor/acceptor topology, and potential binding modes to biological targets [2]. Consequently, substituting with 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 690631-98-2) or 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1093649-88-7) introduces uncontrolled variables in synthetic, catalytic, and biological assay contexts, necessitating compound-specific procurement and validation.

Quantitative Differentiation Evidence for 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid (CAS 46393-99-1) vs. Closest Analogs


Commercial Purity Superiority: ≥98% (NLT) from MolCore vs. 95% from Alternative Suppliers

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is available with a guaranteed purity of NLT 98% from MolCore , whereas alternative commercial sources such as Fluorochem offer the compound at 95% purity . This represents a minimum 3% absolute increase in purity, corresponding to a ≥60% reduction in total impurities (from ≤5% to ≤2%). The higher purity grade reduces the need for in-house purification prior to use in sensitive catalytic reactions or biological assays.

procurement quality control analytical chemistry

Intramolecular Hydrogen Bonding Enables Annular Tautomerism Unique to Ortho-Hydroxyphenyl Scaffold

¹H NMR studies in [D₆]DMSO demonstrate that compounds bearing the 3-(2-hydroxyphenyl)-1H-pyrazole motif, including CAS 46393-99-1, exhibit the simultaneous presence of both pyrazole annular tautomers due to intramolecular hydrogen bonds (OH···N and NH···O) [1]. This tautomeric equilibrium is a direct consequence of the ortho-hydroxyphenyl substitution and is not observed in meta- or para-hydroxyphenyl analogs (CAS 690631-98-2 and CAS 1093649-88-7), which lack the appropriate geometry for intramolecular OH···N hydrogen bonding.

structural chemistry tautomerism hydrogen bonding

Validated Utility as Asymmetric Multidentate Ligand Precursor for Tetranuclear Grid Complexes

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid serves as a key precursor for the synthesis of the asymmetric multidentate ligand HL (2-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-6-pyridine carboxylic acid ester), which upon reaction with copper(II) nitrate forms a tetranuclear [2 × 2] grid complex, [Cu₄(L)₄(NO₃)₄(H₂O)₄] [1]. The copper complex exhibits antiferromagnetic coupling with a best-fit exchange parameter J = -1.39(3) cm⁻¹ (g = 2.11) [1]. The ortho-hydroxyphenyl group provides the essential hydrogen-bonding framework required for grid self-assembly, a structural feature not accessible with meta- or para-hydroxyphenyl starting materials.

coordination chemistry magnetic materials supramolecular chemistry

Computed Physicochemical Descriptors vs. Regioisomeric Analogs

Computed physicochemical descriptors for 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid include XLogP3-AA = 1.4, hydrogen bond donor count = 3, hydrogen bond acceptor count = 4, and rotatable bond count = 2 [1]. The meta-hydroxy regioisomer (CAS 690631-98-2) shares identical numerical values for these computed descriptors [2]; however, the spatial orientation of the hydroxyl group relative to the pyrazole nitrogen atoms differs fundamentally, altering the effective hydrogen-bonding topology and molecular recognition properties. This distinction is not captured by scalar descriptors and necessitates compound-specific experimental validation.

computational chemistry ADME prediction drug discovery

Priority Application Scenarios for 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid (CAS 46393-99-1) Based on Quantitative Differentiation


Synthesis of Asymmetric Multidentate Ligands for Coordination Chemistry and Magnetic Materials

Use CAS 46393-99-1 as a precursor for constructing asymmetric ligands such as 2-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-6-pyridine carboxylic acid esters. The ortho-hydroxyphenyl group provides the intramolecular hydrogen-bonding framework essential for self-assembly into tetranuclear [2 × 2] grid complexes with transition metals, enabling the study of antiferromagnetic coupling and spin-crossover phenomena . Meta- and para-hydroxyphenyl analogs cannot replicate this coordination geometry due to the absence of appropriate intramolecular hydrogen-bonding topology.

High-Purity Building Block for Medicinal Chemistry SAR Campaigns

Procure the ≥98% purity grade (e.g., from MolCore) for structure-activity relationship (SAR) studies where impurities could confound biological assay interpretation. The compound's pyrazole-5-carboxylic acid core with ortho-hydroxyphenyl substitution provides a versatile scaffold for derivatization via amide coupling, esterification, or metal-catalyzed cross-coupling at the phenyl ring. The high purity minimizes the need for pre-use purification, reducing workflow time and improving batch-to-batch reproducibility.

Tautomerism and Hydrogen-Bonding Studies in Heterocyclic Chemistry

Employ CAS 46393-99-1 as a model system for investigating annular tautomerism in pyrazole derivatives. ¹H NMR studies in [D₆]DMSO confirm the simultaneous presence of both tautomeric forms stabilized by intramolecular OH···N and NH···O hydrogen bonds [1]. This property makes the compound uniquely suited for fundamental studies of tautomeric equilibria and their influence on reactivity, spectroscopic properties, and molecular recognition.

Analytical Method Development and Reference Standard Procurement

Utilize the compound as a reference standard for HPLC, LC-MS, or NMR method development in projects involving pyrazole-5-carboxylic acid scaffolds. The availability of analytical characterization data (SMILES, InChIKey, computed descriptors) [2] supports unambiguous identification and quantification. The commercial availability of both 95% and ≥98% purity grades provides flexibility for method validation across different sensitivity requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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